molecular formula C33H57N3O18 B1439790 DNP-PEG12-acid CAS No. 1334178-00-5

DNP-PEG12-acid

Cat. No.: B1439790
CAS No.: 1334178-00-5
M. Wt: 783.8 g/mol
InChI Key: NPMXZVXDKCQLJY-UHFFFAOYSA-N
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Description

DNP-PEG12-acid is a compound that consists of a polyethylene glycol (PEG) linker with a dinitrophenyl (DNP) moiety and a carboxylic acid terminal group. The compound is known for its hydrophilic properties, which enhance its solubility in aqueous media. This compound is primarily used in biological applications, particularly in the formation of stable amide bonds through reactions with primary amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DNP-PEG12-acid involves the conjugation of a dinitrophenyl group to a polyethylene glycol chain, which is then terminated with a carboxylic acid group. The carboxylic acid can react with primary amines in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to form stable amide bonds .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes the precise control of reaction conditions such as temperature, pH, and reactant concentrations to achieve high yields and purity levels. The final product is often purified using techniques such as column chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

DNP-PEG12-acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The carboxylic acid group can react with primary amines to form amide bonds.

    Oxidation and Reduction Reactions: The dinitrophenyl group can participate in redox reactions, although these are less common in typical applications

Common Reagents and Conditions

    EDC and HATU: Used as activators for the formation of amide bonds.

    Dicyclohexylcarbodiimide (DCC): Another reagent that can be used for amide bond formation

Major Products Formed

The primary product formed from reactions involving this compound is the amide bond-linked compound, which is often used in further biochemical applications .

Scientific Research Applications

Chemical Properties and Structure

DNP-PEG12-acid consists of a polyethylene glycol (PEG) chain with a dinitrophenyl (DNP) moiety and a terminal carboxylic acid group. This structure facilitates its use as a linker in bioconjugation processes, enhancing solubility and stability of the conjugated compounds.

Applications in Scientific Research

  • Drug Delivery Systems
    • This compound is employed in drug delivery due to its ability to form stable amide bonds with primary amines. This property allows for the conjugation of therapeutic agents, improving their pharmacokinetics and bioavailability. For instance, it has been used to modify peptides and small molecules for targeted delivery to specific tissues or cells .
  • Bioconjugation Techniques
    • The compound serves as a critical reagent in bioconjugation, where it links biomolecules such as proteins, antibodies, or nucleic acids to enhance their functionality. The carboxylic acid group can react with amines on proteins, facilitating the formation of stable conjugates essential for various assays and therapeutic applications .
  • Immunotherapy Applications
    • This compound has been investigated for its role in immunotherapy, particularly in enhancing the immune response against pathogens. Studies have shown that decorating bacterial surfaces with DNP haptens can recruit endogenous antibodies, potentially improving vaccine efficacy against Gram-negative bacteria .
  • Cellular Studies
    • In cellular biology, this compound is used to modify cell surface proteins, influencing cellular signaling pathways. By altering the properties of membrane proteins, researchers can study the effects on cell behavior and interactions .

Case Study 1: Targeted Tumor Therapy

A study explored the use of this compound in targeted tumor therapy by conjugating it with pH Low Insertion Peptides (pHLIPs). The conjugates demonstrated effective delivery of therapeutic agents specifically to tumor cells, showcasing the potential for enhanced treatment outcomes in cancer therapy .

Case Study 2: Antibody Recruitment

Research involving this compound highlighted its ability to recruit antibodies from serum when used to modify bacterial surfaces. This approach could lead to new strategies for combating infections by harnessing the body's immune response more effectively .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Drug DeliveryEnhances solubility and stability of drugs through bioconjugationImproved pharmacokinetics in modified peptides
BioconjugationLinks biomolecules for assays and therapeuticsStable conjugates formed with proteins
ImmunotherapyEnhances immune response against pathogensIncreased antibody recruitment observed
Cellular StudiesModifies membrane proteins affecting cell signalingAltered cell behavior linked to protein modifications

Mechanism of Action

The mechanism of action of DNP-PEG12-acid involves its ability to form stable amide bonds with primary amines. The dinitrophenyl group can participate in ion transport across membranes, enhancing the compound’s utility in biological applications. The carboxylic acid group reacts with primary amines in the presence of activators, leading to the formation of stable amide bonds .

Comparison with Similar Compounds

Similar Compounds

    DNP-PEG4-acid: A shorter PEG linker with similar properties.

    DNP-PEG8-acid: An intermediate-length PEG linker.

    DNP-PEG24-acid: A longer PEG linker with enhanced solubility.

Uniqueness

DNP-PEG12-acid is unique due to its optimal PEG chain length, which provides a balance between solubility and reactivity. This makes it particularly useful in applications requiring both hydrophilicity and the ability to form stable amide bonds .

Biological Activity

DNP-PEG12-acid is a polyethylene glycol (PEG)-based linker that plays a significant role in the development of PROTACs (PROteolysis TArgeting Chimeras). This compound has garnered attention for its potential applications in targeted protein degradation, particularly in cancer therapy. The following sections detail the biological activity of this compound, including its mechanisms, case studies, and research findings.

This compound functions primarily by facilitating the conjugation of target proteins with E3 ligases, thereby promoting ubiquitination and subsequent proteasomal degradation. The dinitrophenyl (DNP) group serves as a hapten that can recruit endogenous antibodies, enhancing the immune response against targeted cells. This mechanism is particularly relevant in the context of cancer therapies where selective targeting of malignant cells is crucial.

Key Mechanisms:

  • Targeted Protein Degradation: By linking to E3 ligases, this compound enables the targeted degradation of specific proteins involved in tumorigenesis.
  • Immune Modulation: The DNP moiety can recruit anti-DNP antibodies, which may enhance antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC) against cancer cells.

Research Findings

Recent studies have highlighted the efficacy of this compound in various biological contexts:

  • Nanobody-DNP Conjugates: Research demonstrated that nanobody conjugates modified with DNP could specifically bind to cancer cells expressing human epidermal growth factor receptor (EGFR). These conjugates were shown to mediate ADCC and CDC effectively when anti-DNP antibodies were present, indicating that this compound enhances the therapeutic potential of nanobodies .
  • Antibody Recruitment Studies: In vitro assays revealed that DNP-modified constructs significantly improved antibody recruitment, leading to enhanced lysis of targeted cells. For instance, conjugates with varying PEG lengths showed different efficiencies in mediating CDC, with shorter linkers exhibiting higher efficacy due to better spatial orientation for antibody binding .
  • Cytotoxicity Assessments: In studies involving Escherichia coli, compounds incorporating this compound exhibited significant antibacterial activity by promoting the recruitment of anti-DNP antibodies from serum, which led to increased bacterial lysis . The cytotoxic effects were measured through colony counts, confirming the compound's ability to enhance immune-mediated clearance.

Case Study 1: Cancer Targeting

A study investigated a series of DNP-modified nanobodies targeting EGFR-positive cancer cells. The results indicated that these conjugates not only bound effectively to their targets but also triggered robust immune responses through ADCC and CDC mechanisms. The study concluded that this compound could significantly improve the pharmacokinetic profiles of therapeutic antibodies by preventing rapid clearance from circulation .

Case Study 2: Bacterial Clearance

In another investigation focusing on Gram-negative bacteria, this compound was utilized to enhance opsonization and subsequent lysis. The treatment with DNP-modified agents resulted in a greater than one log reduction in bacterial counts, demonstrating its potential as an antimicrobial agent through immune system engagement .

Data Table: Summary of Biological Activities

Activity TypeDescriptionOutcome
Targeted DegradationFacilitates protein degradation via E3 ligase recruitmentEnhanced degradation of target proteins
Immune ResponseRecruits anti-DNP antibodies for ADCC and CDCIncreased cytotoxicity against cancer cells
Antibacterial ActionPromotes opsonization and lysis of bacteriaSignificant reduction in bacterial counts

Q & A

Basic Research Questions

Q. What is the mechanistic role of DNP-PEG12-acid in PROTAC design, and how is its efficacy validated experimentally?

this compound serves as a polyethylene glycol (PEG)-based linker in proteolysis-targeting chimeras (PROTACs), connecting a target protein ligand to an E3 ubiquitin ligase recruiter. Its primary function is to facilitate proximity-induced ubiquitination and subsequent proteasomal degradation of the target protein . Experimental validation typically involves:

  • Ubiquitination assays (e.g., Western blotting for polyubiquitin chains).
  • Cellular degradation assays (e.g., measuring target protein levels via immunofluorescence or flow cytometry).
  • Control experiments using linker-deficient PROTACs to confirm specificity .

Q. What are the critical parameters for incorporating this compound into PROTAC synthesis protocols?

Key considerations include:

  • Solubility optimization : PEG12’s hydrophilicity improves PROTAC solubility, but excessive length may reduce cell permeability.
  • Conjugation efficiency : Use of carbodiimide crosslinkers (e.g., EDC/NHS) to activate the acid moiety for amide bond formation with ligand amines.
  • Purity validation : HPLC or LC-MS to confirm linker integrity post-synthesis .

Advanced Research Questions

Q. How can the PEG12 chain length in this compound be optimized to balance proteasome recruitment efficiency and cellular permeability?

  • Structure-activity relationship (SAR) studies : Systematic variation of PEG units (e.g., PEG4 vs. PEG12) to assess degradation efficiency (DC₅₀) in cell lines.
  • Molecular dynamics simulations : Modeling PEG12’s flexibility and spatial orientation to predict optimal ligand spacing.
  • Permeability assays : Parallel artificial membrane permeability assays (PAMPA) or Caco-2 models to evaluate passive diffusion .

Q. What analytical techniques resolve discrepancies in this compound stability data across different physiological conditions?

Conflicting stability data (e.g., pH-dependent hydrolysis rates) require:

  • Multi-method validation : Compare HPLC (for degradation products), mass spectrometry (for intact linker detection), and circular dichroism (for conformational stability).
  • Condition-specific controls : Replicate experiments under varying pH, temperature, and serum concentrations to identify confounding factors .

Q. How should researchers address contradictions in PROTAC degradation efficiency studies involving this compound?

  • Meta-analysis of published datasets : Compare DC₅₀ values across cell lines (e.g., cancer vs. non-cancer) to identify cell-type-specific factors.
  • Experimental replication : Validate findings in isogenic cell lines with controlled expression of E3 ligases (e.g., VHL or CRBN).
  • Statistical rigor : Apply ANOVA or mixed-effects models to account for batch variability .

Q. What computational tools predict off-target interactions of this compound in complex biological systems?

  • Molecular docking : Tools like AutoDock Vina to simulate linker interactions with non-target proteins.
  • Proteome-wide screening : Mass spectrometry-based thermal proteome profiling (TPP) to identify unintended protein binders.
  • Machine learning : Train models on existing PROTAC datasets to predict linker-specific toxicity .

Q. Methodological Best Practices

Q. What protocols ensure reproducible synthesis and characterization of this compound?

  • Stepwise documentation : Detailed records of reaction conditions (temperature, solvent ratios, catalyst concentrations).
  • Batch-to-batch consistency checks : NMR spectroscopy for structural confirmation and HPLC for purity (>95%).
  • Open-access data sharing : Deposit synthetic protocols in repositories like Zenodo or protocols.io .

Q. How can researchers integrate this compound studies into systematic reviews or meta-analyses?

  • PRISMA guidelines : Follow Preferred Reporting Items for Systematic Reviews and Meta-Analyses for transparent data extraction.
  • Data harmonization : Normalize metrics (e.g., DC₅₀, IC₅₀) across studies using standardized units.
  • Risk-of-bias assessment : Apply tools like ROBIS to evaluate study quality .

Q. Handling Contradictions and Limitations

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Quality-by-design (QbD) approaches : Use design of experiments (DoE) to optimize reaction parameters.
  • Third-party validation : Collaborate with core facilities for independent synthesis and testing.
  • Stability monitoring : Long-term storage studies (-80°C vs. lyophilized forms) to prevent degradation .

Q. How do researchers distinguish between linker-specific effects and PROTAC activity in this compound studies?

  • Negative controls : Synthesize PROTACs with scrambled or non-functional linkers.
  • Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm ligand binding independent of linker effects.
  • Proteomic profiling : Identify proteins co-degraded with the target to assess off-pathway effects .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H57N3O18/c37-33(38)3-5-43-7-9-45-11-13-47-15-17-49-19-21-51-23-25-53-27-28-54-26-24-52-22-20-50-18-16-48-14-12-46-10-8-44-6-4-34-31-2-1-30(35(39)40)29-32(31)36(41)42/h1-2,29,34H,3-28H2,(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMXZVXDKCQLJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H57N3O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

783.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

DNP-PEG12-acid
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DNP-PEG12-acid
DNP-PEG12-acid
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DNP-PEG12-acid

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